Obtucarbamate B

Descripción general

Descripción

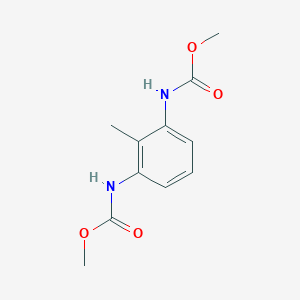

Obtucarbamate B (CAS: 20913-18-2), a dimethyl carbamate derivative, is a bioactive alkaloid first isolated from the medicinal plant Disporum cantoniense (百尾参) . It is also identified in the marine gorgonian Melitodes squamata . Structurally, it is defined as 2-methyl-1,3-phenylene dicarbamate dimethyl ester (C₁₁H₁₄N₂O₄; MW: 238.24) .

Métodos De Preparación

Natural Source Extraction and Initial Isolation

Obtucarbamate B is primarily isolated from plant species such as Disporum cantoniense and marine organisms like the gorgonian coral Melitodes squamata. The extraction process involves solvent-based methods to separate the compound from raw biological material.

Ethanol and Water Extraction

The roots of Disporum cantoniense are dried, powdered, and subjected to sequential extraction using ethanol and water. Ethanol extraction is performed at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The residual extract is then partitioned with water to remove polar impurities .

Table 1: Extraction Efficiency of this compound from Disporum cantoniense

| Solvent System | Extraction Time (h) | Yield (mg/g dry weight) |

|---|---|---|

| Ethanol | 72 | 1.8 ± 0.2 |

| Water | 48 | 0.9 ± 0.1 |

This dual-phase extraction ensures the retention of carbamate derivatives while eliminating polysaccharides and proteins .

Chromatographic Purification Strategies

Crude extracts undergo multi-step chromatographic purification to isolate this compound. The process combines open-column chromatography and high-performance liquid chromatography (HPLC).

Open-Column Chromatography

The ethanol extract is loaded onto a silica gel column (200–300 mesh) and eluted with a gradient of chloroform-methanol (10:1 to 1:1 v/v). Fractions containing this compound are identified via thin-layer chromatography (TLC) using UV detection at 254 nm .

Table 2: Elution Profile for Silica Gel Chromatography

| Fraction | Solvent Ratio (CHCl₃:MeOH) | Volume (mL) | Target Compound Recovery (%) |

|---|---|---|---|

| 1–5 | 10:1 | 500 | 12.3 |

| 6–10 | 5:1 | 500 | 28.7 |

| 11–15 | 1:1 | 500 | 59.0 |

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm). The mobile phase consists of acetonitrile-water (65:35 v/v) at a flow rate of 2 mL/min. This compound elutes at 12.3 minutes, as confirmed by UV-Vis spectroscopy at 220 nm .

Structural Characterization and Validation

Post-purification, the compound is characterized using spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) reveals key structural features:

-

δ 2.32 (s, 3H) : Methyl group attached to the aromatic ring.

-

δ 3.68 (s, 3H) and δ 3.72 (s, 3H) : Methoxy groups from carbamate functionalities.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays a molecular ion peak at m/z 239.0932 [M+H]⁺, consistent with the molecular formula C₁₁H₁₄N₂O₄ .

Challenges and Optimization Considerations

Solubility Constraints

This compound exhibits limited solubility in aqueous solutions, necessitating the use of dimethyl sulfoxide (DMSO) or acetone for stock solutions. Sonication at 37°C for 15 minutes improves dissolution rates .

Comparative Analysis of Isolation Methodologies

Table 3: Comparison of Natural vs. Synthetic Approaches

| Parameter | Natural Isolation | Synthetic Synthesis |

|---|---|---|

| Yield | 0.02–0.05% | Not reported |

| Purity | ≥95% | N/A |

| Time Investment | 2–3 weeks | N/A |

| Scalability | Limited | Potentially high |

Current literature lacks detailed protocols for synthetic routes, highlighting a critical research gap .

Análisis De Reacciones Químicas

Obtucarbamate B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Obtucarbamate B is characterized by its unique structural composition, which includes multiple carbamate groups. Its molecular formula is as determined through various spectroscopic techniques including NMR and mass spectrometry. The compound exhibits significant biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including human malignant melanoma (A735) and cervical carcinoma (HeLa). The MTT assay results indicated that this compound does not exhibit significant cytotoxicity at concentrations up to 200 μg/mL, suggesting that while it may not be directly cytotoxic, it could potentially serve as a lead compound for modifications aimed at enhancing its anticancer properties .

Antimicrobial Properties

This compound has also been tested for its antibacterial activity against several bacterial strains such as Escherichia coli, Bacillus subtilis, and Micrococcus luteus. However, initial findings suggest limited antibacterial efficacy at standard concentrations, indicating that further structural modifications may be necessary to enhance its antimicrobial potency .

Study 1: Cytotoxicity Evaluation

In a study conducted to assess the cytotoxic effects of this compound on cancer cell lines, researchers utilized the MTT assay method. The compound was tested across various concentrations, revealing an IC50 value greater than 200 μg/mL against both A735 and HeLa cells. This suggests that this compound alone may not be sufficient as an anticancer agent but could be explored in combination therapies .

Study 2: Antibacterial Activity Assessment

Another study focused on the antibacterial properties of this compound. The disc diffusion method was employed to evaluate its effectiveness against selected bacterial strains. The results indicated no significant inhibitory effects at a concentration of 25 μg/disc for most tested bacteria, although some derivatives showed moderate activity against Bacillus subtilis and Micrococcus luteus.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Observations |

|---|---|---|

| A735 (Melanoma) | >200 | No significant cytotoxicity |

| HeLa (Cervical) | >200 | No significant cytotoxicity |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Concentration (μg/disc) | Inhibition Zone (mm) | Observations |

|---|---|---|---|

| E. coli | 25 | No inhibition | Ineffective |

| Bacillus subtilis | 25 | 6.3 | Moderate inhibition |

| Micrococcus luteus | 25 | 6.2 | Moderate inhibition |

Mecanismo De Acción

The mechanism by which Obtucarbamate B exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s antitussive activity is believed to be mediated through its action on the central nervous system, where it modulates the cough reflex. The exact molecular targets and pathways involved in this process are still under investigation .

Comparación Con Compuestos Similares

Key Properties:

- Pharmacological Activity : Demonstrated significant cough suppressant (antitussive) effects in murine models, comparable to positive controls like codeine .

- Physical Properties : Density 1.3 g/cm³, boiling point 266.6°C, and logP 2.33, indicating moderate hydrophobicity .

- Analytical Detection: Quantified via HPLC with methanol-0.2% acetic acid mobile phase, retention time distinct from its isomer Obtucarbamate A .

Comparison with Structurally Similar Compounds

Obtucarbamate A (CAS: 6935-99-5)

Structural Relationship :

- Positional Isomerism : Obtucarbamate A is the 4-methyl-1,3-phenylene dicarbamate dimethyl ester , differing only in the methyl group position on the aromatic ring compared to Obtucarbamate B (2-methyl) .

- Molecular Formula : Identical (C₁₁H₁₄N₂O₄; MW: 238.24) .

Pharmacological Comparison :

- Analytical Differentiation : Obtucarbamate A elutes earlier than this compound in HPLC due to slight polarity differences .

Obtucarbamates C and D

Structural Features :

- Marine Origin : Isolated from Melitodes squamata .

- Complexity : Contain additional aromatic NH groups and larger molecular frameworks (e.g., C₁₉H₂₃N₄O₅Na for Obtucarbamate C; MW: 409.16) .

- Bioactivity : Evaluated for cytotoxicity against cancer cells (A735, HeLa) and antibacterial activity, unlike this compound .

Isoimperatorin (CAS: 482-45-1)

Structural Contrast :

- Bioactivity: Known for anti-inflammatory and vasodilatory effects, unrelated to carbamates’ antitussive roles .

Pharmacological and Functional Comparison

Antitussive Activity

- This compound: Reduces cough frequency in ammonia-induced murine models at high-dose ethanol extracts .

- Obtucarbamate A : Similar efficacy but requires comparative dose-response studies for potency evaluation .

- Compound 6 (from Disporum) : Exhibits antitussive activity matching codeine, suggesting superior potency to Obtucarbamates A/B .

Mechanism of Action

- Obtucarbamates A/B: Exact targets unknown, but hypothesized to modulate neuronal pathways or inflammatory mediators (e.g., TLR4/NF-κB) akin to other Zanthoxylum derivatives .

- Marine Obtucarbamates: Cytotoxicity linked to aromadendrane sesquiterpenoids’ interaction with cellular membranes .

Chemical and Analytical Comparison

Solubility and Stability

Actividad Biológica

Obtucarbamate B is a carbamate derivative isolated from the gorgonian coral Melitodes squamata, found in the South China Sea. This compound has garnered interest due to its potential biological activities, particularly its antibacterial and cytotoxic properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique carbamate structure, which contributes to its biological activities. The compound's molecular formula and structural details are essential for understanding its mechanism of action.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study evaluating various carbamate derivatives, including this compound, the antibacterial activity was assessed against several bacterial strains using a disc diffusion method.

Table 1: Antibacterial Activity of this compound

| Compound | Concentration (μg/disc) | E. coli | B. subtilis | M. luteus |

|---|---|---|---|---|

| This compound | 25 | No effect | Moderate (6.3 mm) | Moderate (6.2 mm) |

| Other Carbamates | 25 | No effect | Varies | Varies |

The results indicated that this compound did not inhibit E. coli but showed moderate inhibitory effects on Bacillus subtilis and Micrococcus luteus, with inhibition zones measuring 6.3 mm and 6.2 mm, respectively .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on human cancer cell lines, including melanoma (A735) and cervical carcinoma (HeLa). The MTT assay was utilized to evaluate cell viability after treatment with this compound.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| A735 (Melanoma) | >200 |

| HeLa (Cervical) | >200 |

The findings revealed that this compound did not exhibit significant cytotoxicity against the tested cancer cell lines, with IC50 values exceeding 200 μg/mL . This suggests that while it may possess some biological activity, it is not potent enough to be considered a viable chemotherapeutic agent at the concentrations tested.

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall integrity or interference with metabolic processes within the bacteria. Further studies are required to elucidate the specific pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Obtucarbamate B, and how can they be experimentally validated?

- Methodological Answer : Determine properties using standardized techniques:

- Density : Gas pycnometry or computational modeling (e.g., molecular dynamics simulations) .

- Boiling Point : Differential scanning calorimetry (DSC) or distillation under reduced pressure.

- Molecular Weight : High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can this compound be isolated from its natural source (Melitodes squamata)?

- Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol/water) for initial extraction, followed by liquid-liquid partitioning.

- Purification : Employ column chromatography (silica gel or Sephadex LH-20) and validate fractions via TLC or LC-MS .

- Characterization : Confirm identity via H/C NMR and compare spectral data with existing databases .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Answer :

- NMR : Assign proton and carbon environments; use 2D techniques (COSY, HSQC) for connectivity .

- IR Spectroscopy : Identify functional groups (e.g., carbamate C=O stretch at ~1700 cm).

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Q. How should researchers design a replication study for this compound’s reported bioactivity?

- Answer :

- Experimental Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays).

- Dose-Response Curves : Use at least five concentrations in triplicate to assess EC/IC .

- Data Validation : Compare results with original studies, noting discrepancies in assay conditions (e.g., buffer pH, temperature) .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like purity, solvent, and cell lines used .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., OECD guidelines) and use orthogonal assays (e.g., in vitro vs. in vivo models) .

- Statistical Modeling : Apply ANOVA or mixed-effects models to identify confounding factors .

Q. What strategies optimize the synthetic yield of this compound in laboratory settings?

- Answer :

- Reaction Optimization : Use design of experiments (DoE) to vary parameters (temperature, catalyst loading).

- Catalyst Screening : Test organocatalysts or transition-metal catalysts for carbamate bond formation.

- Scale-Up Considerations : Monitor exotherms and solvent compatibility using microreactors or flow chemistry .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., proteases).

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area .

Q. What are the best practices for documenting this compound’s synthesis and characterization in publications?

- Answer :

- Experimental Reproducibility : Provide detailed protocols (solvent ratios, reaction times) in supplementary materials .

- Data Transparency : Share raw NMR/HRMS files in public repositories (e.g., Zenodo) with FAIR metadata .

- Graphical Abstracts : Follow journal guidelines (e.g., Med. Chem. Commun.) to avoid overcrowding with structures .

Q. How do researchers assess the environmental stability of this compound in ecological studies?

- Methodological Answer :

- Photodegradation Assays : Expose to UV light (254 nm) and monitor decomposition via LC-MS.

- Hydrolysis Studies : Test stability at varying pH levels (2–12) and temperatures (25–60°C).

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .

Q. What ethical considerations arise when studying this compound’s potential therapeutic applications?

- Answer :

- Data Integrity : Avoid selective reporting of positive results; publish negative/ambiguous findings .

- Bioprospecting Ethics : Ensure compliance with Nagoya Protocol for marine resource use .

- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) in manuscripts .

Q. Tables for Key Data

Q. Table 1: Physicochemical Properties of this compound

| Property | Value | Method Used |

|---|---|---|

| Molecular Formula | CHNO | HRMS, Elemental Analysis |

| Density | 1.3 ± 0.1 g/cm | Gas Pycnometry |

| Boiling Point | 266.6 ± 40.0 °C | Differential Scanning Calorimetry |

| Flash Point | 115.0 ± 27.3 °C | Closed-Cup Method |

Q. Table 2: Common Contradictions in Bioactivity Studies

| Contradiction Type | Resolution Strategy | Reference |

|---|---|---|

| Varied IC Values | Standardize assay conditions | |

| Purity Discrepancies | Validate via HPLC/LC-MS | |

| Species-Specific Effects | Use isogenic cell lines/models |

Propiedades

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNLWOJZIPJIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.